1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone
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Overview
Description
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a propanone moiety substituted with a dichloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-cyclohexylbenzaldehyde through the Friedel-Crafts alkylation of benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Condensation Reaction: The 4-cyclohexylbenzaldehyde is then subjected to a condensation reaction with 3,4-dichloroaniline in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.
Reduction: The Schiff base is subsequently reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of efficient catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and product stability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloroanilino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Compounds with substituted nucleophiles.
Scientific Research Applications
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.
Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell to modulate signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, leading to altered cellular functions.
Gene Expression: Modulation of gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-propanone can be compared with other similar compounds, such as:
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-butanone: Similar structure but with a butanone moiety instead of propanone.
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-pentanone: Similar structure but with a pentanone moiety instead of propanone.
1-(4-Cyclohexylphenyl)-3-(3,4-dichloroanilino)-1-hexanone: Similar structure but with a hexanone moiety instead of propanone.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)-3-(3,4-dichloroanilino)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO/c22-19-11-10-18(14-20(19)23)24-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h6-11,14-15,24H,1-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVGKSVNUNKQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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